Oxypalmatine

Description

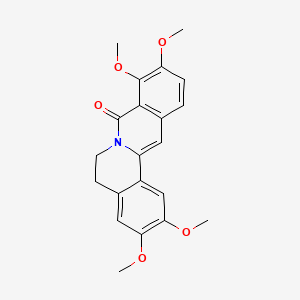

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUUCTTWZPXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oxypalmatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine, a protoberberine alkaloid, is gaining attention in the scientific community for its potential therapeutic properties. While it is a known hepatic oxidative metabolite of the more abundant alkaloid Palmatine, this compound is also found as a natural constituent in several plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its interaction with key cellular signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound has been identified in various plant families, primarily within the Berberidaceae and Menispermaceae families. While often present in smaller quantities compared to its precursor Palmatine, certain species are recognized as notable sources.

Table 1: Plant Sources of this compound and Related Protoberberine Alkaloids

| Plant Species | Family | Plant Part | Reported Alkaloids | Quantitative Data (this compound) | Quantitative Data (Palmatine) |

| Phellodendron amurense | Rutaceae | Bark | This compound, Palmatine, Berberine | Data not readily available | 1.25 mg/g (hydrochloric acid/methanol-ultrasonic extraction) |

| Stephania suberosa | Menispermaceae | Tubers | Oxypseudopalmatine (related oxoprotoberberine) | Data not readily available | Data not readily available |

| Coscinium fenestratum | Menispermaceae | Stems | This compound | Data not readily available | 0.73 mg/g (Microwave-Assisted Extraction)[1] |

| Enantia chlorantha | Annonaceae | Stem Bark | Palmatine, Jatrorrhizine, Columbamine | Data not readily available | 600 mg from 1.47 g of methanolic extract |

| Berberis darwinii | Berberidaceae | Roots, Stems | Palmatine, Berberine | Data not readily available | Up to 9978.27 µg/g in roots |

| Corydalis yanhusuo | Papaveraceae | Tubers | Tetrahydropalmatine, Palmatine | Data not readily available | 2.24% of total alkaloids in an optimized extract |

Isolation and Purification of this compound

A specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature. However, a general methodology for the extraction and separation of protoberberine alkaloids can be adapted. The following protocol is a composite based on established methods for related compounds.

General Experimental Protocol for Protoberberine Alkaloid Isolation

This protocol can be adapted for the isolation of this compound, with the understanding that optimization of solvent systems and chromatographic conditions may be necessary.

1. Plant Material Preparation:

- The selected plant material (e.g., dried and powdered bark or tubers) is the starting point.

2. Extraction:

- Maceration/Percolation: The powdered plant material is extracted with methanol or ethanol (e.g., 80% methanol) at room temperature with stirring for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

- Soxhlet Extraction: Alternatively, a Soxhlet apparatus can be used with methanol or ethanol for a more efficient extraction process.

- The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

- The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

- This aqueous solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove non-alkaloidal lipophilic impurities.

- The acidic aqueous phase is then basified with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

- The basified aqueous solution is then extracted multiple times with a chlorinated solvent such as dichloromethane or chloroform to transfer the alkaloids into the organic phase.

- The combined organic extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield a crude alkaloid mixture.

4. Chromatographic Purification:

- Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.

- A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

- Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC on a C18 reversed-phase column is often used.

- A mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid, is used.

- The separation is monitored by a UV detector at a wavelength suitable for the detection of protoberberine alkaloids (typically around 280 nm and 345 nm).

5. Structure Elucidation:

- The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Workflow for Protoberberine Alkaloid Isolation

Signaling Pathways Modulated by this compound

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, with a particular focus on its anti-inflammatory and anti-cancer effects.

Inhibition of the PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[2]

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Proteins

-

Cell Culture and Treatment: Cancer cell lines (e.g., breast or lung cancer cells) are cultured to an appropriate confluency and then treated with varying concentrations of this compound for a specified time period (e.g., 24 hours).

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.

Modulation of the AMPK/NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory properties by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the nuclear factor-kappa B (NF-κB) pathway.

Experimental Protocol: Analysis of AMPK and NF-κB Activation

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

-

Western Blot Analysis:

-

Protein extraction, quantification, SDS-PAGE, and protein transfer are performed as described in the previous protocol.

-

Immunoblotting is carried out using primary antibodies against total and phosphorylated forms of AMPK and key proteins in the NF-κB pathway (e.g., p65, IκBα).

-

-

ELISA for Pro-inflammatory Cytokines:

-

The cell culture supernatants are collected after treatment.

-

Enzyme-linked immunosorbent assays (ELISAs) are performed to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

-

-

Immunofluorescence for NF-κB Nuclear Translocation:

-

Cells are grown on coverslips and treated as described above.

-

Cells are then fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB.

-

A fluorescently labeled secondary antibody is used for visualization.

-

The localization of p65 (cytoplasmic vs. nuclear) is observed using a fluorescence microscope to assess NF-κB activation.

-

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated biological activities, particularly in the realms of anti-cancer and anti-inflammatory research. While its natural abundance appears to be lower than that of its precursor, Palmatine, its potent effects on key signaling pathways such as PI3K/AKT and AMPK/NF-κB warrant further investigation.

Future research should focus on:

-

Developing and optimizing specific isolation protocols for this compound to improve yields from natural sources.

-

Conducting comprehensive quantitative analyses of this compound content across a wider range of plant species to identify high-yielding sources.

-

Further elucidating the downstream targets and broader network effects of this compound's interaction with cellular signaling pathways.

-

In vivo studies to validate the therapeutic potential of this compound in various disease models.

This technical guide provides a foundational resource for researchers to advance the understanding and potential application of this compound in drug discovery and development.

References

The Biosynthesis of Protoberberine Alkaloids: An In-depth Technical Guide to the Formation of Oxypalmatine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of protoberberine alkaloids, with a specific focus on the formation of oxypalmatine. Protoberberine alkaloids are a diverse class of isoquinoline alkaloids found in numerous medicinal plants, renowned for their wide range of pharmacological activities. Understanding their biosynthesis is crucial for the metabolic engineering of these high-value compounds and the development of novel therapeutics.

Introduction to Protoberberine Alkaloids

Protoberberine alkaloids are characterized by a tetracyclic ring system and are derived from the amino acid L-tyrosine. This class of compounds, which includes well-known members like berberine, palmatine, and canadine, exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, an oxidized derivative of palmatine, has also garnered interest for its potential pharmacological effects. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, catalyzed by a variety of enzyme classes.

The Core Biosynthetic Pathway of Protoberberine Alkaloids

The biosynthesis of protoberberine alkaloids commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. A series of subsequent enzymatic modifications leads to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway branches towards various protoberberine scaffolds. The core pathway leading to palmatine and its subsequent oxidation to this compound is detailed below.

From (S)-Reticuline to (S)-Scoulerine: The Berberine Bridge Enzyme

The first committed step in protoberberine biosynthesis is the oxidative cyclization of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the Berberine Bridge Enzyme (BBE) . This flavin-dependent oxidase forms the characteristic berberine bridge, a C-C bond between the N-methyl group and the phenolic ring of (S)-reticuline.

Methylation of (S)-Scoulerine: (S)-Scoulerine 9-O-Methyltransferase

Following the formation of the protoberberine scaffold, (S)-scoulerine undergoes methylation at the 9-hydroxyl group. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce (S)-tetrahydrocolumbamine.[1][2]

Formation of the Methylenedioxy Bridge: Canadine Synthase

The subsequent step involves the formation of a methylenedioxy bridge on the A ring of (S)-tetrahydrocolumbamine to yield (S)-canadine. This reaction is catalyzed by a cytochrome P450-dependent enzyme known as canadine synthase (CYP719A1) .

Aromatization to Berberine and Columbamine

(S)-canadine can then be oxidized to the quaternary alkaloid berberine by (S)-tetrahydroberberine oxidase (STOX) , a flavoprotein that catalyzes the four-electron oxidation of the C-ring.[3] Similarly, (S)-tetrahydrocolumbamine can be oxidized to columbamine.

The Final Steps to Palmatine and this compound

The biosynthesis of palmatine proceeds from columbamine through the action of columbamine O-methyltransferase , which methylates the hydroxyl group on the D ring.

The final conversion of palmatine to This compound (8-oxypalmatine) involves an oxidation step. While the specific plant enzyme responsible for this conversion has not been definitively characterized, studies on the metabolism of palmatine in human liver models have shown that cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent CYP1A2 , can mediate the hydroxylation and O-demethylation of palmatine.[4][5] It is plausible that a similar cytochrome P450-dependent enzyme is involved in the biosynthesis of this compound in plants.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for some of the key enzymes in the protoberberine biosynthesis pathway. It is important to note that these values can vary depending on the plant species, the specific isoform of the enzyme, and the assay conditions.

| Enzyme | Substrate | Km | kcat | Vmax | Source Organism |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | - | - | Eschscholzia californica |

| (S)-Scoulerine 9-O-Methyltransferase (NnOMT6 variant) | (S)-Norcoclaurine | 281.73 µM | - | - | Nelumbo nucifera[6] |

| Canadine Synthase (CYP719A21) | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 µM | - | - | Papaver somniferum |

| Columbamine O-Methyltransferase (NnOMT6) | Caffeic Acid | 216.03 µM | - | - | Nelumbo nucifera[6] |

| Tetrahydroprotoberberine Oxidase | (S)-Tetrahydroberberine | - | - | - | Berberis wilsoniae |

| Cytochrome P450 2D6 (human) | Palmatine | - | - | - | Homo sapiens[4] |

Experimental Protocols

This section provides representative experimental protocols for the assay of key enzymes in the protoberberine biosynthetic pathway. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Berberine Bridge Enzyme (BBE) Assay (HPLC-based)

This protocol is adapted from established methods for assaying BBE activity.

Materials:

-

Enzyme preparation (purified or crude extract)

-

(S)-Reticuline (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and a known concentration of (S)-reticuline.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine produced.

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm.

-

-

-

Calculate the enzyme activity based on the amount of product formed over time.

(S)-Scoulerine 9-O-Methyltransferase (SOMT) Assay (Radiometric)

This protocol utilizes a radiolabeled methyl donor to quantify enzyme activity.

Materials:

-

Enzyme preparation

-

(S)-Scoulerine (substrate)

-

S-Adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), DTT, (S)-scoulerine, and S-adenosyl-L-[methyl-¹⁴C]methionine.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding the enzyme preparation.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Extract the radioactive product, (S)-tetrahydrocolumbamine, with ethyl acetate.

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the incorporation of ¹⁴C into the product.

Cytochrome P450-mediated Oxidation of Palmatine Assay (LC-MS-based)

This protocol is designed to detect the formation of this compound from palmatine using recombinant human CYP enzymes as a model system.[4]

Materials:

-

Recombinant human cytochrome P450 enzymes (e.g., CYP2D6, CYP1A2) and CPR (cytochrome P450 reductase)

-

Palmatine (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), MgCl₂, the NADPH regenerating system, and the recombinant CYP enzyme/CPR mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding palmatine.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound and other metabolites.[7][8]

-

LC-MS/MS Conditions:

-

Column: C18 or a suitable alternative for alkaloid separation.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, with monitoring of the specific m/z transitions for palmatine and its expected oxidized products.

-

-

Visualizing the Biosynthetic Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Caption: A generalized workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of protoberberine alkaloids, culminating in compounds like this compound, is a complex and highly regulated process involving a suite of specialized enzymes. This guide has outlined the core enzymatic steps, provided available quantitative data, and presented representative experimental protocols to aid researchers in this field. Further elucidation of the specific enzymes and their kinetic properties, particularly for the final oxidation of palmatine in plants, will be crucial for advancing the metabolic engineering of these valuable natural products. The provided diagrams offer a clear visual representation of the pathway and common experimental approaches, serving as a valuable resource for both seasoned researchers and newcomers to the field of alkaloid biosynthesis.

References

- 1. Inhibition of CYP1 by berberine, palmatine, and jatrorrhizine: Selectivity, kinetic characterization, and molecular modeling (Journal Article) | OSTI.GOV [osti.gov]

- 2. S-adenosyl-L-methionine: (S)-scoulerine 9-O-methyltransferase, a highly stereo- and regio-specific enzyme in tetrahydroprotoberberine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]

- 4. Metabolism of palmatine by human hepatocytes and recombinant cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Oxypalmatine's Mechanism of Action in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypalmatine, a protoberberine alkaloid isolated from Phellodendron amurense, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on mammalian cells, with a focus on its anticancer properties. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts.

Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The primary mechanism of action of this compound in cancer cells is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.[1][2]

This compound has been shown to inactivate the PI3K/AKT signaling cascade, leading to a reduction in the phosphorylation of both PI3K and AKT.[1][2] This inhibitory action disrupts downstream signaling, ultimately promoting apoptosis and suppressing cell proliferation in cancer cells.[1]

Downstream Cellular Effects

The inhibition of the PI3K/AKT pathway by this compound triggers a cascade of downstream cellular events:

-

Induction of Apoptosis: this compound promotes programmed cell death in a dose-dependent manner.[2] Western blot analyses have shown that treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and cleaved caspase-3, alongside a decreased expression of the anti-apoptotic protein Bcl-2.[2]

-

Inhibition of Cell Proliferation: this compound attenuates the proliferation and DNA replication of cancer cells.[1] This effect has been demonstrated in various cancer cell lines, including those of the breast and lung.[1][2]

-

Induction of Protective Autophagy: In lung cancer cells, this compound has been observed to induce a protective autophagic response.[2] While autophagy is a cellular degradation process, in this context, it appears to be a survival mechanism for the cancer cells. Co-treatment with an autophagy inhibitor, such as chloroquine, has been shown to significantly enhance the apoptotic effects of this compound.[2]

Quantitative Data

The cytotoxic effects of this compound have been quantified in several lung adenocarcinoma cell lines, with the half-maximal inhibitory concentrations (IC50) determined at different time points.

| Cell Line | IC50 (24 hours) | IC50 (48 hours) |

| A549 | ~17.42 µM | ~3.747 µM |

| H1299 | ~25.48 µM | ~4.215 µM |

| H1975 | ~15.36 µM | ~3.811 µM |

| PC9 | ~20.10 µM | ~12.22 µM |

Data sourced from a study on lung adenocarcinoma cells.[2]

While studies have confirmed that this compound inhibits proliferation and induces apoptosis in multiple breast cancer cell lines, including MCF-7 and MDA-MB-231, through the PI3K/AKT pathway, specific IC50 values from these studies are not currently available in the public domain.[1]

Signaling Pathway Diagrams

Other Potential Signaling Pathways

Network pharmacology analyses have suggested that this compound may also influence other signaling pathways, including the MAPK and VEGFA-VEGFR2 pathways, in the context of breast cancer.[1] However, direct experimental validation and quantitative data on the effects of this compound on these pathways are currently limited and represent an area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's mechanism of action.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

-

Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control group.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Cell Proliferation Assay (EdU)

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for the CCK-8 assay.

-

EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2 hours).

-

Fixation and Permeabilization:

-

Remove the culture medium and fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with 3% BSA in PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Click-iT Reaction:

-

Prepare the Click-iT reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Nuclear Staining: Stain the cell nuclei with Hoechst 33342 or DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the percentage of EdU-positive (proliferating) cells relative to the total number of cells (DAPI-stained).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with different concentrations of this compound for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining:

-

Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blot Analysis for PI3K/AKT Pathway Proteins

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Transmission Electron Microscopy (TEM) for Autophagy

-

Cell Fixation: Fix cells treated with this compound in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., sodium cacodylate) for 1 hour.

-

Post-fixation: Post-fix the cells in 1% osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an epoxy resin.

-

Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope.

-

Analysis: Identify and quantify autophagic structures, such as autophagosomes (double-membraned vesicles containing cytoplasmic cargo) and autolysosomes.

Conclusion

This compound exerts its primary anticancer effects in mammalian cells through the inhibition of the PI3K/AKT signaling pathway, leading to decreased cell proliferation and the induction of apoptosis. In some cancer types, it also promotes a protective autophagic response, which can be targeted to enhance its therapeutic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on obtaining more extensive quantitative data across a wider range of cancer cell lines and validating the role of other potential signaling pathways.

References

- 1. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Oxypalmatine: A Technical Guide to its Pharmacological Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypalmatine, a protoberberine-type alkaloid, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties and bioactivity of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of current data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Pharmacological Properties and Bioactivity Screening

This compound has demonstrated a range of biological activities, with the most pronounced effects observed in the context of cancer. Its therapeutic potential is also being explored in other areas, including inflammation, neurodegeneration, and cardiovascular disorders.

Anticancer Activity

This compound exhibits significant anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] The primary mechanism of action identified is the inhibition of the PI3K/AKT signaling pathway.[1][2]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different lung adenocarcinoma cell lines.

| Cell Line | Time Point | IC50 (µM) | Reference |

| A549 | 24h | 17.42 | [1] |

| A549 | 48h | 3.747 | [1] |

| H1299 | 24h | 25.48 | [1] |

| H1299 | 48h | 4.215 | [1] |

| H1975 | 24h | 15.36 | [1] |

| H1975 | 48h | 3.811 | [1] |

| PC9 | 24h | 20.10 | [1] |

| PC9 | 48h | 12.22 | [1] |

Signaling Pathway: PI3K/AKT Inhibition

This compound has been shown to suppress the proliferation and induce apoptosis in cancer cells by mitigating the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for regulating cell growth, survival, and proliferation. By inhibiting the phosphorylation of PI3K and AKT, this compound effectively downregulates this pro-survival pathway, leading to cancer cell death.[1] This inhibition also affects the expression of downstream apoptosis-related proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1]

This compound's inhibition of the PI3K/AKT signaling pathway.

Anti-Inflammatory, Neuroprotective, and Cardiovascular Effects

While extensive quantitative data for this compound in these areas is still emerging, studies on its parent compound, palmatine, suggest potential activities. Palmatine has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] For instance, palmatine can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also demonstrated neuroprotective effects in models of neurodegenerative diseases by mitigating oxidative stress and neuroinflammation. The cardiovascular effects are less characterized, but some related alkaloids have shown cardioprotective properties. Further research is required to specifically quantify the anti-inflammatory, neuroprotective, and cardiovascular bioactivities of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the bioactivity screening of this compound.

Cell Viability and Proliferation Assays

1. Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is used to determine cell viability.

-

Principle: The WST-8 reagent in the CCK-8 kit is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

2. EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay

This assay is used to measure DNA synthesis and cell proliferation.

-

Principle: EdU, a nucleoside analog of thymidine, is incorporated into DNA during active DNA synthesis. It is then detected via a click chemistry reaction with a fluorescent azide.

-

Protocol:

-

Seed cells on coverslips in a 24-well plate and treat with this compound.

-

Add 10 µM EdU to the cell culture medium and incubate for 2 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.

-

Prepare the click reaction cocktail containing a fluorescent azide and incubate for 30 minutes in the dark.

-

Wash the cells and counterstain the nuclei with DAPI.

-

Visualize and quantify the EdU-positive cells using a fluorescence microscope.

-

Workflow for CCK-8 and EdU proliferation assays.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

This method is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

-

Protein Expression Analysis

Western Blotting for PI3K/AKT Pathway Proteins

This technique is used to detect specific proteins in a sample.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated PI3K and AKT, as well as Bax and Bcl-2, overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

General workflow for Western blot analysis.

Conclusion and Future Directions

This compound is a promising natural compound with potent anticancer activity, primarily mediated through the inhibition of the PI3K/AKT signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. While its anti-inflammatory, neuroprotective, and cardiovascular effects are less established, preliminary evidence from related compounds suggests that these are worthy areas of future investigation. To advance the therapeutic potential of this compound, future studies should focus on:

-

In-depth quantitative analysis of its anti-inflammatory, neuroprotective, and cardiovascular activities.

-

In vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

-

Exploration of other potential molecular targets and signaling pathways to fully elucidate its mechanism of action.

-

Development of novel drug delivery systems to enhance its bioavailability and therapeutic efficacy.

This technical guide serves as a valuable starting point for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Oxypalmatine: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxypalmatine is a naturally occurring protoberberine-type alkaloid predominantly isolated from Phellodendron amurense, a plant with a long history in traditional medicine.[1][2] It is also recognized as a metabolite of the related alkaloid, Palmatine. Emerging research has highlighted this compound's potential as a therapeutic agent, particularly in oncology, due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4] Its primary characterized mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical cascade in cell survival and proliferation.[4][5] This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and methodologies for its study.

Discovery and History

This compound is a bioactive alkaloid that has been identified in the bark of the Amur cork tree, Phellodendron amurense.[1] This plant is a staple in traditional East Asian medicine, where it has been used for its anti-inflammatory and antipyretic properties.[1] While the parent compound, Palmatine, has a more extensive research history, this compound has garnered increasing interest for its distinct bioactivities. It has been identified both as a direct isolate from natural sources and as an oxidative metabolite of Palmatine.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5,6-Dihydro-2,3,9,10-tetramethoxy-8H-dibenzo[a,g]quinolizin-8-one | [6] |

| Synonyms | 8-Oxopalmatine, 8-Oxypalmatine | [2][6] |

| CAS Number | 19716-59-7 | [1][6] |

| Molecular Formula | C21H21NO5 | [1][6] |

| Molecular Weight | 367.4 g/mol | [2][7] |

| Melting Point | 183-184 °C (in methanol) | [6][7] |

| Appearance | Light yellow to yellow crystals | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [6][7] |

| Topological Polar Surface Area | 57.2 Ų | [7] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an anti-cancer agent. Its effects are attributed to the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Anti-Cancer Activity

Recent studies have quantified the cytotoxic effects of this compound against several human lung adenocarcinoma cell lines, as summarized in the table below.

| Cell Line | IC50 (24h) | IC50 (48h) | Reference |

| A549 | ~17.42 µM | ~3.75 µM | [3] |

| H1299 | ~25.48 µM | ~4.22 µM | [3] |

| H1975 | ~15.36 µM | ~3.81 µM | [3] |

| PC9 | ~20.10 µM | ~12.22 µM | [3] |

Signaling Pathways

The primary characterized mechanism of action for this compound's anti-cancer effects is the inhibition of the PI3K/AKT signaling pathway.[4] This pathway is a crucial mediator of cell survival, proliferation, and growth.[4] In cancer cells, the PI3K/AKT pathway is often hyperactivated.[4] this compound has been shown to significantly downregulate the phosphorylation of key proteins in this pathway, namely PI3K and AKT, leading to the inactivation of the signaling cascade.[3][4] This inhibition of the PI3K/AKT pathway promotes apoptosis and suppresses the proliferation of cancer cells.[3][4] Molecular docking studies suggest that this compound may directly interact with PIK3R1 and AKT1.[4]

While the primary focus of this compound research has been on its anti-cancer effects via the PI3K/AKT pathway, there are indications that it may also modulate inflammatory pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress, while the NLRP3 inflammasome is a critical component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases.[8][9][10][11] The detailed mechanisms by which this compound may interact with these pathways are still under investigation and represent an emerging area of research.

Pharmacokinetics (ADME)

Currently, there is a lack of publicly available, detailed in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Further research is required to characterize these crucial parameters to support its development as a clinical candidate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound.

Isolation of this compound from Phellodendron amurense

Materials:

-

Dried bark of Phellodendron amurense

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Appropriate solvents for elution (e.g., hexane, ethyl acetate, methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

-

Extraction: The powdered bark of P. amurense is extracted with methanol.

-

Partitioning: The methanol extract is then partitioned with chloroform.

-

Chromatography: The chloroform layer, containing the alkaloids, is subjected to silica gel column chromatography.

-

Elution: A gradient of solvents is used to elute the different compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Purification: Fractions rich in this compound are further purified using preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Chemical Synthesis of this compound

A novel synthesis of this compound has been reported, proceeding in three steps from a benzonitrile and a toluamide.[12]

Key Steps:

-

Lithiated Cycloaddition: A lithiated cycloaddition reaction between a benzonitrile and a toluamide yields a 3-arylisoquinolinone intermediate.

-

Internal SN2 Reaction: A subsequent internal SN2 reaction of the intermediate produces the 8-oxoprotoberberine scaffold.

-

Final Product: This leads to the formation of this compound.

A detailed, step-by-step protocol with specific reagents, conditions, and purification methods would be required for replication and is typically found in the full experimental section of the primary literature.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample and is commonly employed to calculate the IC50 value of a compound.[3][12][13][14][15]

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., A549, H1299)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time periods (e.g., 24 and 48 hours). Include a vehicle control (DMSO).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12][14]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12][14]

-

Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways.[4][16][17][18][19][20]

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[18]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression and phosphorylation levels.

Future Directions

The existing research on this compound provides a strong foundation for its further development as a therapeutic agent. Key areas for future investigation include:

-

Comprehensive Pharmacokinetic Profiling: In-depth in vivo ADME studies are crucial to understand the compound's behavior in a biological system.

-

Mechanism of Action Elucidation: Further studies are needed to detail the precise molecular interactions of this compound with the PI3K/AKT pathway and to explore its effects on other signaling pathways, such as Nrf2 and the NLRP3 inflammasome.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of cancer and inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic potential of this compound.

-

Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising natural compound with well-documented anti-cancer properties mediated through the inhibition of the PI3K/AKT signaling pathway. Its discovery from a plant with a history of medicinal use underscores the value of natural products in drug discovery. While further research is needed to fully characterize its therapeutic potential, particularly in the areas of pharmacokinetics and in vivo efficacy, the data gathered to date warrant continued investigation of this compound as a lead compound for the development of novel therapeutics.

References

- 1. This compound|19716-59-7|COA [dcchemicals.com]

- 2. This compound | Apoptosis | TargetMol [targetmol.com]

- 3. Determination of IC50 by CCK8 assay [bio-protocol.org]

- 4. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-oxoypalMatine | 19716-59-7 [amp.chemicalbook.com]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 14. Cell counting Kit (CCK)-8 assay for IC50 analyses [bio-protocol.org]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Oxypalmatine as a Metabolite of Palmatine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities.[1] Understanding its metabolic fate is crucial for the development of palmatine-based therapeutics and for predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the biotransformation of palmatine, with a specific focus on its metabolite, oxypalmatine. Recent studies have indicated that this compound, particularly 8-oxypalmatine, may exhibit superior bioactivity compared to its parent compound.[1] This document summarizes the current knowledge on the metabolic pathways, quantitative data from in vivo and in vitro studies, and detailed experimental protocols for investigating palmatine metabolism.

Metabolic Pathways of Palmatine

The metabolism of palmatine primarily involves Phase I and Phase II reactions.[2][3] Phase I reactions include O-demethylation and hydroxylation, while Phase II reactions involve glucuronidation and sulfation of the Phase I metabolites.[2][4]

Phase I Metabolism: Formation of this compound

The conversion of palmatine to this compound is a key Phase I metabolic reaction. This process involves the O-demethylation of one of the four methoxy groups on the palmatine molecule.[2] In vitro studies using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes have identified CYP2D6 and, to a lesser extent, CYP1A2 as the primary enzymes responsible for the O-demethylation of palmatine.[2] The resulting metabolite is commonly referred to as 8-oxypalmatine.[1]

dot

Phase II Metabolism

Following O-demethylation or hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions.[2] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion from the body.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacokinetics of palmatine from in vivo studies and its metabolism in in vitro systems.

Table 1: In Vivo Pharmacokinetic Parameters of Palmatine in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Oral | 10 | 86 ± 10 | 0.9 ± 0.9 | 5.7 ± 2.1 | - | <10 | [1] |

| Oral | 20 | - | - | - | - | - | [5][6] |

| Oral | 30 | 81 ± 39 | 1.3 ± 0.5 | 5.6 ± 0.82 | - | - | [1] |

| Oral | 60 | 273 ± 168 | 0.6 ± 0.4 | 3.8 ± 0.7 | - | - | [1] |

| Intravenous | 2.5 | 397 ± 140 | 0.1 ± 0.0 | 23.3 ± 14.0 | - | - | [1] |

Table 2: In Vitro Metabolism of Palmatine

| System | Palmatine Concentration (µM) | Incubation Time | Enzyme(s) | % Palmatine Converted | Metabolite(s) Formed | Reference |

| Human Hepatocytes | 10 | 2 hours | Endogenous CYPs | <5% (Phase I), <2% (Phase II) | O-demethylated and hydroxylated products, and their glucuronide/sulfate conjugates | [2] |

| Recombinant Human CYP2D6 | 10 | 30 min | CYP2D6 | 4.6% | O-demethylated palmatine | [2] |

| Recombinant Human CYP1A2 | 10 | 30 min | CYP1A2 | 1.4% | O-demethylated palmatine | [2] |

Note: Michaelis-Menten kinetic parameters (Km and Vmax) for the O-demethylation of palmatine by CYP2D6 and CYP1A2 have not been reported in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of palmatine.

1. In Vitro Metabolism of Palmatine using Recombinant Human CYP Enzymes

dot

-

Objective: To determine the specific cytochrome P450 enzymes involved in the metabolism of palmatine and to quantify the formation of its metabolites.[2]

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2) co-expressed with NADPH-CYP reductase in a membrane fraction (e.g., bactosomes).[2]

-

Palmatine hydrochloride.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (50 mM, pH 7.4).

-

Magnesium chloride (MgCl2).[2]

-

Acetonitrile (for reaction termination).

-

Internal standard for LC-MS/MS analysis.

-

-

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, the NADPH regenerating system, and the recombinant CYP enzyme (e.g., 4 pmol).[2]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add palmatine (e.g., 10 µM final concentration) to initiate the metabolic reaction.[2]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[2]

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify palmatine and its metabolites.

-

2. In Vivo Metabolism of Palmatine in Rats

-

Objective: To investigate the pharmacokinetic profile and identify the metabolites of palmatine in a living organism.[5][6]

-

Materials:

-

Sprague-Dawley rats.[1]

-

Palmatine hydrochloride solution for oral or intravenous administration.

-

Metabolic cages for urine and feces collection.

-

Heparinized tubes for blood collection.

-

Anesthetic agent.

-

-

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer a single dose of palmatine to the rats either orally (e.g., 20 mg/kg) or intravenously.[5][6]

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[6] Centrifuge the blood to obtain plasma.

-

Urine and Feces: House the rats in metabolic cages to collect urine and feces for a specified period (e.g., 0-24 hours).[5]

-

-

Sample Storage: Store all biological samples at -80°C until analysis.

-

Sample Preparation:

-

Plasma: Precipitate proteins using a suitable solvent (e.g., acetonitrile).

-

Urine: Centrifuge to remove any particulate matter.

-

Feces: Homogenize with a suitable solvent and extract the analytes.

-

-

LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify palmatine and identify its metabolites.

-

3. LC-MS/MS Method for Quantification of Palmatine and this compound

-

Objective: To develop a sensitive and specific method for the simultaneous quantification of palmatine and its metabolite, this compound, in biological matrices.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[5]

-

Chromatographic Conditions (Example):

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Palmatine: Monitor the transition of the parent ion to a specific product ion.

-

This compound: Monitor the transition of the parent ion to a specific product ion.

-

Internal Standard: Monitor the transition of the parent ion to a specific product ion.

-

-

-

Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Conclusion

The biotransformation of palmatine to its metabolite, 8-oxypalmatine, is a critical area of research for understanding the full pharmacological potential of this natural compound. The O-demethylation of palmatine is primarily mediated by CYP2D6 and CYP1A2.[2] While in vivo and in vitro studies have provided valuable insights into the pharmacokinetics and metabolic pathways of palmatine, further research is needed to fully characterize the enzymatic kinetics of this compound formation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into the metabolism of palmatine and to explore the therapeutic potential of its metabolites. A deeper understanding of these metabolic processes will be instrumental in the development of novel and effective therapies based on palmatine and its derivatives.

References

- 1. Metabolism of palmatine by human hepatocytes and recombinant cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Metabolism of palmatine by human hepatocytes and recombinant cytochromes P450. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Literature review on the therapeutic potential of Oxypalmatine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine, a protoberberine-type alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive review of the current scientific literature on the therapeutic potential of this compound, with a primary focus on its anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway implicated in its mechanism of action. While research is ongoing, this guide serves as a foundational resource for professionals engaged in drug discovery and development.

Introduction

This compound is a natural alkaloid that has demonstrated promising pharmacological activities, particularly in the realm of oncology. Its therapeutic potential is being actively investigated, with current research highlighting its ability to inhibit cancer cell proliferation and induce programmed cell death. This guide synthesizes the existing data to provide a clear and structured overview of the scientific evidence supporting the exploration of this compound as a potential therapeutic agent.

Anti-Cancer Activity

The primary therapeutic application of this compound investigated to date is in the treatment of cancer, with a notable focus on lung and breast cancer.

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for this compound in lung cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 24 | 17.42 |

| A549 | Lung Adenocarcinoma | 48 | 3.747 |

| H1299 | Non-Small Cell Lung Cancer | 24 | 25.48 |

| H1299 | Non-Small Cell Lung Cancer | 48 | 4.215 |

| H1975 | Non-Small Cell Lung Cancer | 24 | 15.36 |

| H1975 | Non-Small Cell Lung Cancer | 48 | 3.811 |

| PC9 | Non-Small Cell Lung Cancer | 24 | 20.10 |

| PC9 | Non-Small Cell Lung Cancer | 48 | 12.22 |

Data extracted from a study on the effects of this compound on lung cancer cells.

While studies have shown that this compound attenuates proliferation and induces apoptosis in multiple breast cancer cell lines and exerts a cytotoxic effect on breast cancer patient-derived organoids (PDOs), specific IC50 values for breast cancer cell lines were not available in the reviewed literature.

Mechanism of Action: PI3K/AKT Signaling Pathway

A significant body of evidence points to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway as a primary mechanism through which this compound exerts its anti-cancer effects. This pathway is crucial for regulating cell survival, proliferation, and apoptosis.

Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.

Studies have demonstrated that this compound treatment leads to a significant downregulation in the phosphorylation of both PI3K and AKT in cancer cells[1][2]. This inactivation of the PI3K/AKT pathway is a key event that triggers downstream effects, including the induction of apoptosis and the suppression of cell proliferation.

Experimental Protocols

This section outlines the general methodologies employed in the key studies investigating the anti-cancer effects of this compound.

Cell Viability and Proliferation Assays

-

Cell Lines: Human lung adenocarcinoma cell lines (A549, H1299, H1975, PC9) and various breast cancer cell lines.

-

Method:

-

Cells are seeded in 96-well plates at a specified density.

-

After an initial incubation period (e.g., 24 hours), cells are treated with varying concentrations of this compound.

-

Cell viability is assessed at different time points (e.g., 24 and 48 hours) using a Cell Counting Kit-8 (CCK-8) assay or similar colorimetric methods.

-

The absorbance is measured using a microplate reader, and the IC50 values are calculated.

-

-

Proliferation Assessment: 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays are used to measure DNA synthesis and, consequently, cell proliferation.

Apoptosis Assay

-

Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry is a standard method to quantify apoptosis.

-

Cancer cells are treated with this compound for a specified duration.

-

Cells are harvested, washed, and resuspended in binding buffer.

-

Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

-

Purpose: To determine the expression levels of key proteins in the PI3K/AKT signaling pathway.

-

Method:

-

Cells are treated with this compound, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, and GAPDH as a loading control).

-

The membrane is then incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Patient-Derived Organoid (PDO) Culture

-

Purpose: To assess the therapeutic efficacy of this compound in a more clinically relevant in vitro model.

-

Method:

-

Fresh tumor tissue is obtained from patients and mechanically and enzymatically dissociated into single cells or small cell clusters.

-

The cell suspension is embedded in a basement membrane matrix (e.g., Matrigel).

-

The embedded cells are cultured in a specialized organoid medium containing various growth factors.

-

The viability and response of the established PDOs to this compound treatment are assessed using methods similar to those for cell lines (e.g., CellTiter-Glo 3D Cell Viability Assay).

-

Other Potential Therapeutic Areas

While the majority of research has focused on the anti-cancer effects of this compound, its parent compound, palmatine, has been investigated for a broader range of therapeutic properties. These include neuroprotective, anti-inflammatory, and cardiovascular effects. Given that this compound is a metabolite of palmatine, it is plausible that it may share or possess enhanced activities in these areas. However, at present, there is a lack of specific quantitative data and detailed studies on the therapeutic potential of this compound outside of oncology. Further research is warranted to explore these possibilities.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential as an anti-cancer agent, primarily through the inhibition of the PI3K/AKT signaling pathway. The available quantitative data from lung cancer studies provide a strong rationale for its continued investigation.

Future research should focus on:

-

Determining the IC50 values of this compound in a broader range of cancer cell lines, particularly in breast cancer.

-

Conducting in vivo studies to validate the anti-tumor efficacy and assess the pharmacokinetic and safety profiles of this compound.

-

Investigating the potential neuroprotective, anti-inflammatory, and cardiovascular effects of this compound to broaden its therapeutic applications.

-

Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

This technical guide provides a snapshot of the current understanding of this compound's therapeutic potential. As research in this area progresses, a more complete picture of its clinical utility will emerge, potentially offering new avenues for the treatment of cancer and other diseases.

References

Physical and chemical properties of Oxypalmatine powder.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine, a protoberberine alkaloid isolated from medicinal plants such as Phellodendron amurense, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound powder. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of its structural characteristics, solubility, and stability, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates a key signaling pathway influenced by this compound, providing a foundation for further mechanistic studies.

Physicochemical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | [1] |

| Synonyms | 8-Oxopalmatine | [2] |

| CAS Number | 19716-59-7 | [1] |

| Molecular Formula | C₂₁H₂₁NO₅ | [1] |

| Molecular Weight | 367.40 g/mol | [1] |

| Appearance | Light yellow to yellow solid | N/A |

| SMILES | COC1=C(OC)C=C2C(C=C3C4=CC(OC)=C(OC)C=C4CCN3C2=O)=C1 | [1] |

| Natural Source | Phellodendron amurense (Amur Cork Tree) | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| DMSO | 30 mg/mL (81.66 mM) | Sonication may be required for complete dissolution. |

| Water | Not readily available | Expected to be poorly soluble based on its chemical structure. |

| Ethanol | Not readily available | - |

| Methanol | Not readily available | - |

Table 3: Stability and Storage of this compound Powder

| Condition | Stability | Recommendations |

| Powder (Short-term) | Stable at room temperature for shipping. | Store at -20°C for long-term preservation. |

| Powder (Long-term) | Stable for up to 3 years at -20°C. | Protect from light and moisture. |

| In Solvent (-20°C) | Stable for up to 1 month. | Use freshly prepared solutions whenever possible. |

| In Solvent (-80°C) | Stable for up to 1 year. | Aliquot to avoid repeated freeze-thaw cycles. |

Synthesis and Purification

A novel, three-step synthesis of this compound has been reported. The process involves the lithiated cycloaddition of benzonitrile and toluamide intermediates to yield a 3-arylisoquinolinone. A subsequent internal SN2 reaction then produces the 8-oxoprotoberberine core structure of this compound.

Purification of this compound from its natural source or synthetic preparations typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for both analytical and preparative-scale purification, yielding high-purity material suitable for research and development.

Experimental Protocols